Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate
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Overview
Description
Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its fused pyridine rings and various functional groups, making it a versatile molecule in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine core, followed by functional group modifications to introduce the hydroxy, methyl, and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may yield alcohols .
Scientific Research Applications
Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-naphthyridine
- 1,6-naphthyridine
- 1,8-naphthyridine
Uniqueness
Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-hydroxy-7-methyl-8-oxo-1,7-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-13-8(11(16)17-2)9(14)6-4-3-5-12-7(6)10(13)15/h3-5,14H,1-2H3 |
InChI Key |
GLKVHMKMBSCQLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=C(C1=O)N=CC=C2)O)C(=O)OC |
Origin of Product |
United States |
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